3-Amino-N-methylbenzylamine

Description

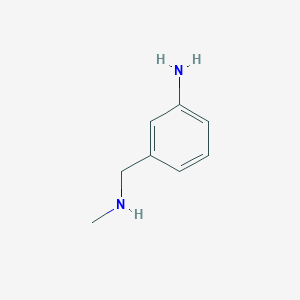

Structure

3D Structure

Properties

IUPAC Name |

3-(methylaminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLPYXIZPMDWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469894 | |

| Record name | 3-Amino-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18759-96-1 | |

| Record name | 3-Amino-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18759-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylaminomethylphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018759961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylaminomethylphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanamine, 3-amino-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-N-methylbenzylamine (CAS 18759-96-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-methylbenzylamine, registered under CAS number 18759-96-1, is a difunctional organic molecule featuring both a primary aromatic amine and a secondary benzylic amine. This unique structural arrangement makes it a versatile building block and a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2][3] Its alternative IUPAC name is 3-[(methylamino)methyl]aniline, and it is also known by synonyms such as 3-(Methylaminomethyl)aniline.[4] The presence of two distinct amine functionalities with different basicities and nucleophilicities allows for selective chemical transformations, rendering it a strategic component in multistep synthetic pathways. This guide provides a comprehensive overview of its core properties, spectral characteristics, plausible synthetic routes, and essential safety protocols, grounded in established scientific principles.

Molecular Structure

Caption: Plausible synthetic workflow via reductive amination.

Step-by-Step Methodology:

-

Imine Formation: To a solution of 3-aminobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol, add a solution of methylamine (1.1-1.5 equivalents, often as a solution in THF or water) at room temperature. Stir the mixture for 2-4 hours to allow for the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise to control the exothermic reaction.

-

Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 4-12 hours, or until reaction completion is confirmed by a technique like Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

As a bifunctional molecule, this compound serves as a key intermediate in organic synthesis. [1]* Scaffold Development: The primary aromatic amine can undergo a wide range of reactions (e.g., diazotization, acylation, alkylation, Buchwald-Hartwig amination) to introduce diverse functional groups or build heterocyclic rings.

-

Linker Chemistry: The secondary benzylic amine provides a nucleophilic site for attaching the molecule to other fragments, making it a useful linker in the development of PROTACs or other targeted therapies.

-

Precursor for Biologically Active Molecules: The substituted benzylamine motif is a common feature in many pharmacologically active compounds. This molecule provides a ready-made scaffold that can be further elaborated to explore new chemical space in drug discovery programs.

Safety, Handling, and GHS Classification

This compound is a hazardous chemical that requires strict safety protocols. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may provoke an allergic skin reaction. [1][5]Furthermore, it is classified as very toxic to aquatic life with long-lasting effects. [3][5] Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [1]Safety showers and eye wash stations must be readily accessible. * Personal Protective Equipment: Wear impervious gloves (e.g., nitrile), chemical safety goggles, and a face shield if there is a risk of splashing. [3]A lab coat or protective clothing is mandatory.

-

Hygiene: Do not eat, drink, or smoke in the work area. [1]Wash hands and any exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace. [5] First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor. [3]* Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a poison center or doctor. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. [3]* Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility. [1]Avoid release to the environment and collect any spillage. [3][5]

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa is a critical parameter for any amine used in drug development, as it dictates the compound's ionization state at physiological pH. Potentiometric titration is a standard and accurate method for its determination.

Caption: Logical workflow for pKa determination.

Methodology:

-

Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in a known volume of a suitable solvent (e.g., a 1:1 mixture of methanol and water). Calibrate a pH meter using standard buffer solutions.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Procedure: Record the initial pH. Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the reading to stabilize and record the pH and total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The resulting titration curve will have two equivalence points corresponding to the protonation of the two amine groups. The pKa for each amine is the pH at the half-equivalence point (the midpoint of the buffer region). This point can be precisely located by finding the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

References

- Laboratorium Discounter. This compound >97.0%(GC)(T) 5g. [Link]

- LookChem. Cas 18759-96-1,3-Aminobenzylmethylamine. [Link]

- Pharmaffiliates. CAS No : 18759-96-1 | Product Name : this compound. [Link]

- PrepChem.com. Synthesis of N-methylbenzylamine. [Link]

- TCI. [TCI]this compound, 18759-96-1. [Link]

- CP Lab Safety. This compound, 25g, Each. [Link]

- PubChem - NIH. 3-Methylbenzylamine | C8H11N | CID 66015. [Link]

- Chemball. Benzylamine. [Link]

- SIELC Technologies (2004-03-27). N-Methylbenzylamine. [Link]

- PubChem - NIH. N-Methylbenzylamine | C8H11N | CID 7669. [Link]

- Google Patents. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with N-Methylbenzylamine: A Key Building Block. [Link]

- HETEROCYCLES (2013-07-04). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]

- PubChem. 3-Methyl-N-methylbenzylamine | C9H13N | CID 13794465. [Link]

- ResearchGate. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). [Link]

- Journal of the American Chemical Society. Very low pressure pyrolysis. V. Benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine and the heat of formation of the amino, methylamino, and dimethylamino radicals. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Methylaminomethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Methylaminomethyl)aniline (CAS No: 18759-96-1). Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offers field-proven insights into the interpretation of these properties, and grounds all claims in authoritative references. The guide is structured to serve as a practical and foundational resource, detailing not only the intrinsic characteristics of the molecule but also the standardized protocols for their validation. Key properties including molecular structure, solubility, pKa, and lipophilicity are discussed in the context of their implications for pharmaceutical development.

Chemical Identity and Structure

3-(Methylaminomethyl)aniline is a primary aromatic amine and a secondary aliphatic amine, a structural motif that confers distinct chemical reactivity and physical properties. Its identity is established by several key identifiers.

-

IUPAC Name: 3-[(methylamino)methyl]aniline

-

Synonyms: 3-Aminobenzylmethylamine, 3-Methylaminomethylphenylamine[3]

The molecule's structure is fundamental to understanding its behavior. The presence of two basic nitrogen centers, an aromatic ring, and a flexible methylaminomethyl side chain dictates its interaction with biological systems and its properties in various solvents.

Caption: 2D Chemical Structure of 3-(Methylaminomethyl)aniline.

Core Physicochemical Properties

The utility of a chemical entity in research and drug development is heavily dependent on its physical and chemical properties. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key properties for 3-(Methylaminomethyl)aniline are summarized below.

| Property | Value | Source |

| Molecular Weight | 136.2 g/mol | |

| 136.194 g/mol | [2] | |

| Physical Form | Solid, Semi-solid, or Liquid | |

| Color | White to Yellow to Greyish Yellow | [3] |

| Purity | 98% - 99% (Typical commercial grades) | [1] |

| Storage Temperature | Room Temperature | |

| InChI Key | HBLPYXIZPMDWIO-UHFFFAOYSA-N | [2][3] |

-

Expertise & Experience Insight: The variability in the reported physical state (from liquid to solid) at room temperature is noteworthy.[3] This often points to the influence of minor impurities or polymorphic forms, which can significantly impact dissolution rates and bioavailability. For any development program, it is crucial to establish a consistent solid-state form and verify its properties batch-to-batch.

Solubility Profile

Solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral absorption. The aniline moiety, while polar, is attached to a hydrophobic benzene ring, creating a nuanced solubility profile.

-

Organic Solvent Solubility: Like its analogues, 3-(Methylaminomethyl)aniline is expected to be readily soluble in various organic solvents, including alcohols, ethers, and benzene.[4] This is consistent with the general principle that "like dissolves like," where the compound's organic character dominates its interactions with nonpolar solvents.[4]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility (OECD 105)

This protocol represents a self-validating system for determining the aqueous solubility of a test compound. The causality behind this choice is its status as the "gold standard" method, providing a direct measure of a saturated solution's concentration.

Caption: Workflow for Aqueous Solubility Determination via Shake-Flask Method.

Ionization and Lipophilicity (pKa and logP)

The interplay between a molecule's ionization state (pKa) and its lipophilicity (logP) is a cornerstone of medicinal chemistry, profoundly influencing ADME properties.

-

pKa (Acid Dissociation Constant): This value quantifies the acidity or basicity of a functional group. 3-(Methylaminomethyl)aniline has two basic centers: the aromatic primary amine and the aliphatic secondary amine.

-

The aniline nitrogen is weakly basic due to the delocalization of its lone pair into the aromatic ring.

-

The aliphatic secondary amine is significantly more basic.

-

Predicted Insight: Based on similar structures, the pKa of the aliphatic amine is expected to be in the range of 9-10, while the aniline pKa will be around 4-5. This means at physiological pH (~7.4), the side-chain amine will be predominantly protonated (cationic), while the aniline amine will be neutral. This ionization state is critical for interactions with biological targets and for membrane permeability.

-

-

logP (Octanol-Water Partition Coefficient): This ratio measures a compound's relative solubility in a nonpolar solvent (octanol) versus a polar solvent (water), indicating its lipophilicity or "greasiness."

-

Predicted Insight: While an experimental logP is not published, computational models can provide an estimate. For the related compound N,N-dimethyl-3-(methylaminomethyl)aniline, the predicted XlogP is 1.8.[6] Given the structural similarity, the logP for 3-(Methylaminomethyl)aniline is likely to be in a range suitable for drug candidates (typically 1-3), balancing aqueous solubility with the ability to cross lipid membranes.

-

Caption: Relationship between core properties and ADME outcomes.

Spectroscopic Profile

Spectroscopic data provides an empirical fingerprint for chemical structure confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: aromatic protons (in the 6-8 ppm region), a singlet for the benzylic -CH₂- group, a signal for the N-H protons (which may be broad), and a singlet for the N-CH₃ group. The integration of these signals would confirm the ratio of protons in the molecule.

-

¹³C NMR: The carbon NMR would display signals for the six unique aromatic carbons, the benzylic carbon (-CH₂-), and the methyl carbon (-CH₃).

-

-

Mass Spectrometry (MS):

-

Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion (M⁺) peak corresponding to the molecular weight. Fragmentation patterns would involve the loss of the methyl group or cleavage of the benzylic C-N bond, providing further structural confirmation. Electrospray ionization (ESI) in positive mode would show a strong protonated molecule [M+H]⁺.[7]

-

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.

-

Hazard Statements: The compound is associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Analogous anilines are often toxic if swallowed, in contact with skin, or if inhaled.[8]

-

Precautionary Statements: Standard laboratory precautions are required.[9]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Keep away from sources of ignition.[9]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8][9]

Conclusion

3-(Methylaminomethyl)aniline is a bifunctional molecule with physicochemical properties that make it an interesting scaffold for chemical synthesis and potential drug discovery programs. Its dual amine functionalities, combined with a predicted logP in the drug-like range, offer multiple points for chemical modification and interaction with biological systems. A thorough understanding and validation of its solubility, pKa, and solid-state properties are paramount for any researcher aiming to utilize this compound effectively. The experimental protocols and causal insights provided in this guide serve as a blueprint for the rigorous characterization required in modern chemical and pharmaceutical research.

References

- 3-Methyl-4-[(methylamino)methyl]aniline | C9H14N2 | CID 45078678. PubChem. [Link]

- 3-((Methylamino)methyl)aniline. AbacipharmTech. [Link]

- N,n-dimethyl-3-[(methylamino)methyl]aniline. PubChemLite. [Link]

- Solubility of 3-methylaniline. Solubility of Things. [Link]

- Solubility of 3-methyl-N-phenyl-aniline. Solubility of Things. [Link]

- 3-methylaniline. Stenutz. [Link]

- Showing Compound N-Methylaniline (FDB003963). FooDB. [Link]

- 3-Methylaniline. ChemBK. [Link]

- 3-(aminomethyl)aniline. ChemSrc. [Link]

- Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. Scirp.org. [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. 3-((Methylamino)methyl)aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 3-((Methylamino)methyl)aniline | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. PubChemLite - N,n-dimethyl-3-[(methylamino)methyl]aniline (C10H16N2) [pubchemlite.lcsb.uni.lu]

- 7. Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry [scirp.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. geneseo.edu [geneseo.edu]

An In-depth Technical Guide to 3-Amino-N-methylbenzylamine: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-methylbenzylamine is a substituted aromatic amine that holds significance as a versatile intermediate in the synthesis of dyes and pharmacologically active molecules.[1][2] Its unique structure, featuring a primary aromatic amine and a secondary benzylic amine, provides two points for chemical modification, making it a valuable building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic routes for this compound, offering insights for its application in research and development.

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a benzene ring substituted with an aminomethyl group at position 1 and an amino group at position 3. The nitrogen of the aminomethyl group is further substituted with a methyl group.

Molecular Formula: C₈H₁₂N₂[1]

Molecular Weight: 136.19 g/mol [1]

CAS Number: 18759-96-1[1]

Synonyms: 3-((Methylamino)methyl)aniline, Benzenemethanamine, 3-amino-N-methyl-[1][3]

Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available, detailed spectra for this specific compound are limited, its characteristic spectral features can be predicted based on its structural components and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the protons of the two amine groups. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The benzylic protons (-CH₂-) would likely present as a singlet around δ 3.7 ppm. The N-methyl protons (-CH₃) would also be a singlet, expected at approximately δ 2.4 ppm. The protons of the primary aromatic amine (-NH₂) and the secondary amine (-NH-) would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, the benzylic carbon, and the N-methyl carbon. The aromatic carbons would resonate in the δ 110-150 ppm range. The benzylic carbon is anticipated around δ 55 ppm, and the N-methyl carbon would be found further upfield, typically around δ 35 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-N bonds of the primary and secondary amines, as well as the C-H and C=C bonds of the aromatic ring. Key expected peaks include:

-

N-H stretching of the primary amine (two bands) in the region of 3300-3500 cm⁻¹.

-

N-H stretching of the secondary amine (one band) in the same region.

-

C-H stretching of the aromatic ring just above 3000 cm⁻¹.

-

C-H stretching of the aliphatic methyl and methylene groups just below 3000 cm⁻¹.

-

C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

N-H bending of the primary amine around 1600 cm⁻¹.

-

C-N stretching in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 136. Key fragmentation patterns would likely involve the loss of the methyl group (m/z 121) and cleavage of the benzylic C-N bond, leading to a prominent peak at m/z 106.

SpectraBase, a comprehensive spectral database, indicates the availability of NMR, FTIR, Raman, and MS spectra for 3-(Aminomethyl)benzylamine, a synonym for this compound.[4] Researchers requiring definitive spectral data for this compound are encouraged to consult this resource.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 18759-96-1 | [1] |

| Appearance | White to yellow to greyish-yellow solid, semi-solid, or liquid | [3] |

| Boiling Point (Predicted) | 248.9 ± 15.0 °C | [1] |

| Density (Predicted) | 1.021 ± 0.06 g/cm³ | [1] |

| Flash Point | 34 °C | [1] |

| Refractive Index (Predicted) | 1.568 | [1] |

| XLogP3 | 0.2 | [1] |

Synthesis of this compound

There are several plausible synthetic routes to this compound, primarily involving the reduction of a nitro group and the formation of the N-methylbenzylamine moiety. Two common and effective methods are detailed below.

Method 1: Reductive Amination of 3-Nitrobenzaldehyde followed by Reduction

This two-step synthesis starts with the readily available 3-nitrobenzaldehyde.

Step 1: Reductive Amination to form N-methyl-3-nitrobenzylamine

The first step involves the reaction of 3-nitrobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. Sodium borohydride is a suitable reducing agent for this transformation, though care must be taken as it can also partially reduce the nitro group.[5] A safer alternative is the use of borane-tert-butylamine activated with methanesulfonic acid.[5]

Experimental Protocol: Reductive Amination

-

To a solution of 3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol, add a solution of methylamine (1.2 equivalents) at room temperature.

-

Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-methyl-3-nitrobenzylamine.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of N-methyl-3-nitrobenzylamine to a primary amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or with a metal/acid combination such as tin and hydrochloric acid.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve the crude N-methyl-3-nitrobenzylamine from the previous step in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.

Method 2: Synthesis from 3-Nitrobenzyl Chloride

This route involves the reaction of 3-nitrobenzyl chloride with methylamine, followed by the reduction of the nitro group.

Step 1: Amination of 3-Nitrobenzyl Chloride

3-Nitrobenzyl chloride is reacted with an excess of methylamine to form N-methyl-3-nitrobenzylamine.

Experimental Protocol: Amination

-

Dissolve 3-nitrobenzyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

-

Add an excess of an aqueous solution of methylamine (e.g., 40% in water, 3-4 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give crude N-methyl-3-nitrobenzylamine.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group is carried out as described in Method 1, Step 2.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the presence of the primary aromatic amine, the secondary benzylic amine, and the aromatic ring.

-

Primary Aromatic Amine: The amino group at the 3-position is a nucleophilic center and can undergo reactions typical of anilines. It can be acylated, alkylated, and can participate in diazotization reactions to form diazonium salts, which are versatile intermediates for introducing a variety of functional groups onto the aromatic ring.

-

Secondary Benzylic Amine: The N-methylbenzylamine moiety is also nucleophilic and can be further alkylated or acylated. The benzylic position makes the N-benzyl group susceptible to cleavage under certain reductive conditions (hydrogenolysis).

-

Aromatic Ring: The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the aminomethyl group will also influence the regioselectivity of such reactions.

Applications in Drug Development and Medicinal Chemistry

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification:

-

Harmful if swallowed or in contact with skin.[1]

-

Causes severe skin burns and eye damage.[1]

-

May cause an allergic skin reaction.[1]

-

Very toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures:

-

Handle in a well-ventilated place.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Avoid release to the environment.[1]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store apart from foodstuff containers or incompatible materials.[1]

-

It is listed as air and moisture sensitive, and should be stored under an inert atmosphere.[8]

Conclusion

This compound is a valuable chemical intermediate with a rich potential for applications in organic synthesis, particularly in the fields of dye chemistry and medicinal chemistry. Its bifunctional nature allows for diverse chemical transformations, making it a key building block for the synthesis of complex molecules. A thorough understanding of its molecular structure, properties, and synthetic routes is essential for its effective and safe utilization in research and development.

References

- SpectraBase. 3-(Aminomethyl)benzylamine. [Link]

- PrepChem. Synthesis of N-methylbenzylamine. [Link]

- Chemistry LibreTexts. 21.

- ResearchGate. Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Aminobenzylamine in Pharma Manufacturing. [Link]

- PubChem. N-Methylbenzylamine. [Link]

- Google Patents. Method for preparing aminobenzylamine.

- PubMed Central.

- HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]

- PubMed.

- Journal of the American Chemical Society. Ver low pressure pyrolysis. V. Benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine and the heat of formation of the amino, methylamino, and dimethylamino radicals. [Link]

- PubChem. 3-Methylbenzylamine. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Spectroscopic Analysis of 3-Amino-N-methylbenzylamine: An In-depth Technical Guide

This technical guide provides a detailed spectroscopic characterization of 3-Amino-N-methylbenzylamine (CAS No. 18759-96-1), a versatile diamine with applications in pharmaceutical and materials science research. A thorough understanding of its spectral properties is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices. The spectral data presented herein is sourced from the Spectral Database for Organic Compounds (SDBS), operated by the National Institute of Advanced Industrial Science and Technology (AIST), Japan, under SDBS No. 52339.

Molecular Structure and Spectroscopic Overview

This compound is a substituted toluene derivative featuring both a primary and a secondary amine. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which we will explore in detail. The structural context is paramount for the interpretation of the spectral data that follows.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | t | 1H | Ar-H |

| ~6.5-6.7 | m | 3H | Ar-H |

| ~3.6 | s | 2H | -CH₂- |

| ~3.5 | br s | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ |

| ~1.7 | br s | 1H | -NH- |

Interpretation and Causality:

The aromatic region (δ 6.5-7.1 ppm) is expected to show a complex pattern due to the meta-substitution. The downfield triplet around 7.1 ppm is characteristic of the proton between the two substituents on the aromatic ring. The upfield multiplet for the other three aromatic protons is a result of the electron-donating effect of the amino group. The singlet at approximately 3.6 ppm corresponds to the benzylic methylene protons (-CH₂-), which are adjacent to the secondary amine. The methyl protons (-CH₃) attached to the nitrogen appear as a singlet around 2.4 ppm. The broad singlets for the primary (-NH₂) and secondary (-NH-) amine protons are due to quadrupole broadening and chemical exchange; their chemical shifts can vary with solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C (C-NH₂) |

| ~140 | Ar-C (C-CH₂) |

| ~129 | Ar-CH |

| ~117 | Ar-CH |

| ~114 | Ar-CH |

| ~113 | Ar-CH |

| ~55 | -CH₂- |

| ~36 | -CH₃ |

Interpretation and Causality:

The aromatic carbons resonate in the downfield region (δ 113-148 ppm). The carbon attached to the primary amino group (C-NH₂) is expected to be the most downfield of the substituted aromatic carbons due to the deshielding effect of the nitrogen. The benzylic carbon (-CH₂-) appears around 55 ppm, and the methyl carbon (-CH₃) is found further upfield at approximately 36 ppm. The specific chemical shifts of the aromatic CH carbons are influenced by the electronic effects of both the amino and the N-methylbenzylamino substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on a spectrometer with a carbon-observe probe, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is processed and referenced.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 3350-3310 | Weak-Medium | N-H stretch (secondary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2800 | Medium | C-H stretch (aliphatic) |

| 1620-1580 | Strong | N-H bend (primary amine) |

| 1600, 1475 | Medium-Strong | C=C stretch (aromatic ring) |

| 880-730 | Strong | C-H bend (out-of-plane, aromatic) |

Interpretation and Causality:

The IR spectrum of this compound is characterized by the distinct absorptions of its two amine functional groups. The primary amine (-NH₂) typically shows a doublet in the 3450-3250 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching vibrations. The secondary amine (-NH-) exhibits a single, weaker absorption in a similar region. The N-H bending vibration of the primary amine is also prominent around 1600 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the out-of-plane C-H bending, confirm the presence of the substituted benzene ring. The aliphatic C-H stretches from the methyl and methylene groups are also observed.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired.

-

Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | Moderate | [M - CH₃]⁺ |

| 106 | Strong | [M - NH₂CH₃]⁺ or [C₇H₈N]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 44 | High | [CH₃NHCH₂]⁺ |

Interpretation and Fragmentation Pathway:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 136, corresponding to the molecular weight of this compound. A key fragmentation pathway for amines is the alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. For this compound, alpha-cleavage can occur on either side of the secondary amine.

-

Loss of a methyl group: Cleavage of the N-CH₃ bond would result in a fragment at m/z 121.

-

Formation of the m/z 44 ion: Cleavage of the benzylic C-N bond is a highly favorable process, leading to the formation of the stable iminium ion [CH₃NH=CH₂]⁺ at m/z 44, which is often the base peak.

-

Formation of the m/z 106 ion: Cleavage of the C-C bond alpha to the aromatic ring and the nitrogen can lead to the formation of a benzylic cation with the amino group attached, [H₂NC₆H₄CH₂]⁺, at m/z 106.

-

Tropylium ion: Rearrangement of the benzyl cation can lead to the formation of the highly stable tropylium ion at m/z 91.

The Chemical Sentinel: A Guide to the Stability and Storage of 3-Amino-N-methylbenzylamine

For the researcher, scientist, and drug development professional, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 3-Amino-N-methylbenzylamine (CAS: 18759-96-1), a key building block in various synthetic pathways. Understanding the chemical liabilities of this aromatic amine is crucial for ensuring the reproducibility of experimental results, the purity of final products, and the overall success of a research and development program.

Chemical and Physical Profile

This compound is a substituted aromatic amine with the molecular formula C₈H₁₂N₂.[1][2] Its structure, featuring both a primary aromatic amine and a secondary benzylic amine, dictates its reactivity and stability profile. A summary of its key physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 18759-96-1 | [1][2] |

| Molecular Formula | C₈H₁₂N₂ | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [3] |

| Purity | >97.0% (GC) | [3] |

Table 1: Physical and Chemical Properties of this compound.

Intrinsic Stability and Potential Degradation Pathways

The chemical architecture of this compound presents several moieties susceptible to degradation under common laboratory and storage conditions. Aromatic amines, in general, are prone to oxidation, and the benzylic position is also susceptible to oxidative cleavage.[4][5][6] Forced degradation studies, a cornerstone of pharmaceutical development, provide a framework for understanding these vulnerabilities by exposing the molecule to accelerated stress conditions.[6][7][8][9]

Oxidative Degradation

Oxidation is the most probable degradation pathway for this compound. The presence of two amine functionalities, one aromatic and one secondary benzylic, makes the molecule susceptible to various oxidative reactions.

-

N-Oxidation: The lone pair of electrons on the nitrogen atoms can be readily oxidized, particularly the more nucleophilic secondary amine, to form the corresponding N-oxide. The primary aromatic amine can also undergo oxidation.

-

Oxidative Dealkylation: The N-methyl group can be oxidatively removed to yield 3-aminobenzylamine.

-

Oxidative Deamination and Imine Formation: The benzylic C-N bond can be cleaved through an oxidative process, potentially leading to the formation of 3-aminobenzaldehyde and methylamine. This can proceed through an imine intermediate.[10]

-

Polymerization: Aromatic amines can undergo oxidative coupling to form complex colored polymeric impurities.[4]

The following diagram illustrates the potential oxidative degradation pathways:

Diagram 1: Potential oxidative degradation pathways for this compound.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce degradation of aromatic compounds. For benzylamines, photocatalytic oxidation can lead to the formation of imines and aldehydes.[10][11][12][13] Therefore, protection from light is a critical storage consideration.

Thermal Degradation

Hydrolytic Degradation

Given the absence of readily hydrolyzable functional groups like esters or amides, this compound is expected to be relatively stable to hydrolysis under neutral pH conditions. However, in strongly acidic or basic solutions, its stability may be compromised.

Recommended Storage and Handling Conditions

Based on the chemical nature of aromatic amines and general best practices, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation and oxidative reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |

| Light | Protect from light. Store in an amber vial or in a dark location. | Avoids photodegradation. |

| Moisture | Keep container tightly sealed to prevent moisture ingress. | Although not highly susceptible to hydrolysis, moisture can facilitate certain degradation reactions. |

| Incompatible Materials | Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | Prevents vigorous and potentially hazardous reactions. |

Table 2: Recommended Storage Conditions for this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. The following protocols outline the key experiments.

Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the purity of this compound and separating it from its potential degradation products.[17][18]

Instrumentation and Parameters:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[17]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[17]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25-30 °C.

-

Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 240-254 nm).[17]

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Protocol

The following workflow outlines the steps for a forced degradation study:

Diagram 2: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acidic Degradation: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.

-

Basic Degradation: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw and process aliquots as in the acidic degradation study.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[6] Monitor the reaction by taking aliquots at regular intervals for HPLC analysis.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Periodically dissolve a sample and analyze by HPLC.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the stressed samples to ensure the method's specificity. Calculate the mass balance to account for all the material.

-

Characterization of Degradants: For significant degradation products, use techniques like LC-MS and NMR to elucidate their structures.[7]

Conclusion

This compound is a valuable chemical intermediate whose stability is critical for its successful application. While inherently stable under optimal conditions, it is susceptible to oxidative and photolytic degradation. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is essential for preserving its purity and integrity. The implementation of systematic stability studies, including forced degradation, will provide a comprehensive understanding of its degradation profile and enable the development of robust analytical methods for its quality control. This proactive approach to stability assessment is a hallmark of sound scientific practice in research and development.

References

- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. [Link]

- (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.).

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]

- Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis | Request PDF. (2025, August 7).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

- A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2025, August 7).

- A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). Royal Society of Chemistry. [Link]

- Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (n.d.).

- Cycles of degradation experiments (a). Cycles of benzylamine oxidation... (n.d.).

- Porphycene-mediated photooxidation of benzylamines by visible light. (n.d.). Semantic Scholar. [Link]

- Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

- Photocatalytic dehydrogenation of benzylamine and cross-cou- pling with... (n.d.).

- Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. (2022, October 4). ACS Omega. [Link]

- Forced Degradation Studies for Biopharmaceuticals. (n.d.).

- This compound, 25g, Each. (n.d.). CP Lab Safety. [Link]

- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky UKnowledge. [Link]

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).

- Cas 103-67-3,N-Methylbenzylamine. (n.d.). lookchem.com. [Link]

- Degradation pathways of amino acids during thermal utilization of biomass: a review. (n.d.). SpringerLink. [Link]

- Analytical Techniques In Stability Testing. (n.d.).

- Thermal Degradation of Aromatic Amino Acids. (n.d.). J-STAGE. [Link]

- 3-Amino-N-methylbenzamide. (n.d.). PubChem. [Link]

- Showing Compound N-Methylbenzylamine (FDB012647). (2010, April 8). FooDB. [Link]

- Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

- CAS No : 18759-96-1 | Product Name : this compound. (n.d.).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 18759-96-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. uknowledge.uky.edu [uknowledge.uky.edu]

- 15. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Navigating the Biological Landscape of 3-Aminobenzylamine Derivatives: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

Introduction: The benzylamine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a myriad of biologically active molecules. Within this broad class, derivatives of 3-aminobenzylamine have garnered significant interest due to their potential to interact with a range of biological targets. The presence of the amino group at the meta-position of the benzene ring, coupled with substitutions on the benzylic amine, provides a unique three-dimensional arrangement of functional groups that can be tailored for specific therapeutic applications. This technical guide offers a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-aminobenzylamine derivatives, providing researchers, scientists, and drug development professionals with a foundational understanding of this important chemical space.

While specific research on N-methyl-3-aminobenzylamine derivatives is limited, a broader examination of related 3-aminobenzylamine and N-substituted benzylamine analogs provides valuable insights into their potential pharmacological profiles. 3-Aminobenzylamine itself is recognized as a crucial and versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs)[1]. This guide will synthesize findings from related compound series to project the potential biological activities and guide future research in this area.

I. Synthetic Strategies: Accessing the 3-Aminobenzylamine Core

The synthesis of 3-aminobenzylamine derivatives typically begins with commercially available starting materials, such as 3-nitrobenzaldehyde or 3-nitrobenzonitrile. A general synthetic workflow is outlined below.

Experimental Protocol: A Generalized Synthetic Route

-

Reduction of the Nitro Group: The synthesis often commences with the reduction of a nitro-substituted precursor.

-

Step 1a: Reduction of 3-Nitrobenzaldehyde. To a solution of 3-nitrobenzaldehyde in a suitable solvent (e.g., methanol, ethanol), add a reducing agent such as sodium borohydride (NaBH₄) in a controlled manner at 0°C. The reaction is stirred until completion (monitored by TLC). This step yields (3-nitrophenyl)methanol.

-

Step 1b: Conversion to Benzyl Halide. The resulting alcohol is then converted to a more reactive benzyl halide. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield 3-nitrobenzyl chloride or bromide, respectively.

-

Step 1c: Amination. The benzyl halide can then be reacted with a primary or secondary amine (e.g., methylamine for N-methyl derivatives) to introduce the desired substitution on the benzylic nitrogen.

-

Step 1d: Final Reduction. The nitro group of the resulting N-substituted-3-nitrobenzylamine is then reduced to the desired 3-amino group. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or using a metal catalyst in the presence of a reducing agent (e.g., Fe/HCl, SnCl₂/HCl).

-

-

Alternative Route from 3-Nitrobenzonitrile:

-

Step 2a: Reduction of Nitrile and Nitro Group. A more direct approach involves the simultaneous reduction of both the nitrile and nitro groups of 3-nitrobenzonitrile using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This one-pot reaction can directly yield 3-aminobenzylamine. Subsequent N-alkylation can then be performed to introduce substituents on the benzylic amine.

-

Diagram of a Generalized Synthetic Workflow:

Caption: Generalized synthetic routes to 3-aminobenzylamine derivatives.

II. Biological Activities and Therapeutic Potential

While direct studies on 3-Amino-N-methylbenzylamine derivatives are sparse, the biological activities of structurally related compounds provide a strong rationale for their investigation in various therapeutic areas.

A. Anticancer Activity

The 3-amino-substituted aromatic ring is a recurring motif in a number of potent anticancer agents. For instance, quinazoline derivatives, which can be synthesized from 2-aminobenzylamines, have shown significant antiproliferative effects[2][3].

-

Mechanism of Action: Many quinazoline-based anticancer drugs function as tyrosine kinase inhibitors, targeting enzymes like the epidermal growth factor receptor (EGFR). The 3-amino group can serve as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of the kinase. It is plausible that this compound derivatives could be designed to mimic this interaction.

-

Structure-Activity Relationship (SAR) Insights: Studies on pentacyclic benzimidazole derivatives have highlighted the importance of the position and nature of amino side chains for antiproliferative activity[4]. Derivatives with an amino group at specific positions exhibited submicromolar inhibitory concentrations against various cancer cell lines[4]. This suggests that the placement of the 3-amino group on the benzylamine core is a critical determinant of potential anticancer efficacy. Furthermore, research on N-substituted indolyl heterocycles has demonstrated that modifications to the amine substituent can significantly impact anticancer activity, with some derivatives showing high potency[5].

B. Antimicrobial Activity

Benzylamine derivatives have been explored for their antimicrobial properties. The lipophilicity and basicity of the amine group can be modulated to enhance cell membrane disruption in bacteria and fungi. While direct evidence for this compound derivatives is lacking, related heterocyclic systems provide clues. For example, certain quinazolin-4(3H)-one derivatives have been reported to possess in vitro antimicrobial activities[2].

C. Enzyme Inhibition

Substituted aryl benzylamines have been successfully designed as potent and selective enzyme inhibitors. A notable example is the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer[6].

-

Key Interactions: In these inhibitors, the benzylamine core acts as a scaffold to position aromatic groups that interact with the enzyme's active site. The amine and amide functionalities often participate in crucial hydrogen bonding interactions[6]. The 3-amino group in this compound could similarly be exploited to establish additional interactions with target enzymes, potentially leading to enhanced potency and selectivity.

-

Acetylcholinesterase Inhibition: 3-aminocoumarin-N-benzylpyridinium conjugates have been synthesized and shown to be potent inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease[7]. This highlights the potential of the 3-amino-benzyl scaffold in designing inhibitors for neurological targets.

III. Structure-Activity Relationship (SAR) and Future Directions

The limited specific data on this compound derivatives necessitates a predictive approach to SAR based on related compound classes.

Table 1: Postulated Structure-Activity Relationships for 3-Aminobenzylamine Derivatives

| Structural Feature | Postulated Impact on Biological Activity | Rationale from Related Compounds |

| 3-Amino Group | Can act as a key hydrogen bond donor/acceptor, influencing target binding and potency. | Observed in numerous kinase inhibitors and other enzyme inhibitors[2][6]. |

| N-Substitution on Benzylic Amine | Modulates lipophilicity, basicity, and steric interactions within the binding site. N-methylation can alter metabolic stability. | N-alkylation of benzylamines has been shown to be critical for activity against 17β-HSD3[6]. |

| Substitution on the Benzene Ring | Electron-donating or -withdrawing groups can influence the pKa of the amino groups and overall electronic properties, affecting binding and pharmacokinetics. | The electronic nature of substituents on the aromatic ring of chalcone derivatives significantly impacts their anticancer activity[8]. |

| Conformational Flexibility | The benzylamine core allows for conformational flexibility, which can be constrained through cyclization or the introduction of bulky groups to optimize binding to a specific target. | The synthesis of dihydroquinazolines from 2-aminobenzylamine demonstrates a strategy to create more rigid analogs[9]. |

Logical Flow of Drug Discovery for 3-Aminobenzylamine Derivatives:

Caption: A typical drug discovery workflow for novel 3-aminobenzylamine derivatives.

IV. Conclusion and Future Perspectives

The 3-aminobenzylamine scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. By drawing parallels from structurally related compounds with demonstrated biological activities, a strong case can be made for the synthesis and evaluation of a diverse library of this compound derivatives. Future research should focus on:

-

Systematic SAR studies: Synthesizing a focused library of derivatives with systematic variations in the N-substituent and on the aromatic ring to elucidate clear structure-activity relationships for various biological targets.

-

Target identification: Employing a broad screening approach to identify the primary biological targets of these derivatives.

-

Computational modeling: Using in silico methods, such as molecular docking, to predict binding modes and guide the design of more potent and selective analogs.

The versatility of the 3-aminobenzylamine core, combined with established synthetic methodologies, positions this compound class as a fertile ground for the development of next-generation therapeutics.

V. References

-

El-Sayed, N. N. E., et al. (2019). Synthesis and evaluation of anticancer, antiphospholipases, antiproteases, and antimetabolic syndrome activities of some 3H-quinazolin-4-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 672–683.

-

The Crucial Role of 3-Aminobenzylamine in Pharma Manufacturing. (2025). Pharma Manufacturing Today.

-

Purohit, A., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 10(3), e0120331.

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022). ChemistrySelect, 7(28), e202201334.

-

PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]

-

Synthesis and Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Molecules, 28(14), 5483.

-

Al-Said, M. S., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European Journal of Medicinal Chemistry, 54, 364-372.

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules, 27(19), 6542.

-

Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022). Frontiers in Chemistry, 10, 843681.

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2023). Molecules, 28(21), 7350.

-

Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(11), 3090-3104.

-

Gruber, N., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2510–2519.

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). Molecules, 28(18), 6601.

-

Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.

-

Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. (2018). Medicinal Chemistry Research, 27(10), 2275–2286.

-

Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.

-

Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022). Frontiers in Chemistry, 10, 843681.

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). RSC Medicinal Chemistry, 14(10), 1957-1975.

-

A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 40-51.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]

- 5. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

potential research applications of substituted benzylamines

An In-depth Technical Guide to the Research Applications of Substituted Benzylamines

Authored by: Gemini, Senior Application Scientist

Abstract

The substituted benzylamine scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. Its inherent structural versatility and ability to engage in a multitude of intermolecular interactions have positioned it as a privileged motif in the design of therapeutic agents and as a critical component in asymmetric synthesis. This guide provides a comprehensive exploration of the multifaceted research applications of substituted benzylamines, delving into their synthesis, mechanism of action across various biological targets, and their utility as chiral auxiliaries. We will traverse their established roles as antimicrobial and anticancer agents, their modulation of kinase and G-protein coupled receptor (GPCR) signaling, and their emerging potential in combating neurodegenerative diseases. Detailed experimental protocols and structure-activity relationship (SAR) analyses are presented to provide researchers, scientists, and drug development professionals with a robust framework for innovation in their respective fields.

The Benzylamine Core: A Privileged Scaffold in Chemical Biology

The fundamental structure of a benzylamine, consisting of a benzyl group attached to a nitrogen atom, offers a unique combination of aromaticity, basicity, and conformational flexibility. Substitution on either the phenyl ring or the nitrogen atom allows for the fine-tuning of its physicochemical properties, including lipophilicity, electronic distribution, and steric profile. This adaptability is paramount to its success in interacting with a diverse array of biological targets with high affinity and specificity.

Synthetic Strategies for Substituted Benzylamines

The efficient synthesis of substituted benzylamines is a critical first step in their application. Several robust methods are routinely employed, each with its own advantages concerning substrate scope, yield, and reaction conditions.[1]

-

Reductive Amination: This is one of the most common and versatile methods, involving the reaction of a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent.[2][3]

-

Gabriel Synthesis: This method provides a classic route to primary benzylamines, utilizing the reaction of potassium phthalimide with a benzyl halide, followed by hydrolysis.[1]

-

Direct Alkylation: The direct reaction of a benzyl halide with an amine can be effective, though it may lead to a mixture of primary, secondary, and tertiary amines.[4][5]

-

Modern Catalytic Approaches: Recent advances have introduced more sophisticated methods, such as copper-catalyzed cross-dehydrogenative coupling and nickel-hydride catalyzed asymmetric hydroarylation, offering direct and enantioselective routes to these valuable compounds.[6][7]

Diagram 1: Common Synthetic Routes to Substituted Benzylamines

Caption: Competitive inhibition of ATP binding to a kinase by a benzylamine derivative.

Apoptosis Induction

Certain substituted benzylamine derivatives have been shown to induce apoptosis in cancer cells. For instance, bis-8-hydroxyquinoline substituted benzylamines have demonstrated potent antitumor activity by activating caspases 3 and 7, key executioners of apoptosis. [8]Additionally, benzylamine and thenylamine derived drugs have been found to reduce proliferation, migration, and metastasis formation in melanoma cells. [9]

Central Nervous System Disorders: Modulating Neurological Pathways

The ability of substituted benzylamines to cross the blood-brain barrier makes them attractive candidates for treating a range of central nervous system (CNS) disorders.

Neurodegenerative Diseases

In the context of Alzheimer's disease, substituted benzylidene derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [10][11]By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine are increased, which can lead to improvements in cognitive function. The benzylamine core is also found in compounds being investigated for other neurodegenerative conditions. [12]

Other CNS Applications

Derivatives of benzylamine have been investigated for a variety of other CNS applications, including as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and as anti-emetic agents for motion sickness. [13]The commercially available motion-sickness medications cinnarizine and meclizine are derivatives of benzylamine. [13]

Asymmetric Synthesis: The Chiral Auxiliary and Ligand

Chiral amines, including substituted benzylamines, are indispensable tools in asymmetric synthesis. They are widely used as chiral auxiliaries, chiral bases, and as ligands for transition metal catalysts. [14]

Chiral Building Blocks